Cas no 610753-45-2 (3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)

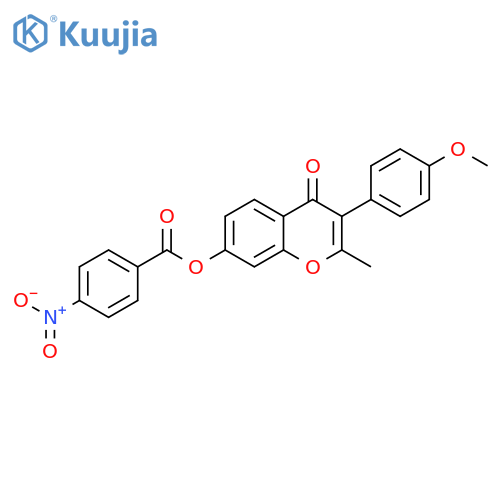

610753-45-2 structure

商品名:3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

CAS番号:610753-45-2

MF:C24H17NO7

メガワット:431.394286870956

CID:5554374

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- SBZYOXUBTSAIQD-UHFFFAOYSA-N

- 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

-

- インチ: 1S/C24H17NO7/c1-14-22(15-5-9-18(30-2)10-6-15)23(26)20-12-11-19(13-21(20)31-14)32-24(27)16-3-7-17(8-4-16)25(28)29/h3-13H,1-2H3

- InChIKey: SBZYOXUBTSAIQD-UHFFFAOYSA-N

- ほほえんだ: C1(C)OC2=CC(OC(=O)C3=CC=C([N+]([O-])=O)C=C3)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-1762-15mg |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3139-1762-75mg |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 75mg |

$208.0 | 2023-07-05 | |

| Life Chemicals | F3139-1762-10μmol |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3139-1762-2μmol |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3139-1762-10mg |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-1762-5μmol |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3139-1762-20mg |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| A2B Chem LLC | BA71957-10mg |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA71957-100mg |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 100mg |

$697.00 | 2024-04-19 | ||

| Life Chemicals | F3139-1762-20μmol |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |

610753-45-2 | 90%+ | 20μl |

$79.0 | 2023-07-05 |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

610753-45-2 (3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬